molecular formula C18H19FN2O B174249 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde CAS No. 159944-64-6

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde

Cat. No.: B174249
CAS No.: 159944-64-6
M. Wt: 298.4 g/mol
InChI Key: JWQUOAVDCIQLCK-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocycles : Compounds related to 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde have been utilized in the synthesis of various heterocyclic compounds, demonstrating their utility as intermediates in organic chemistry. For example, the reaction of 2-fluorobenzaldehyde with pipecolic acid under specific conditions forms benzylidene-oxaindolizidines, which are precursors to several heterocyclic compounds (Möhrle, Mehrens, & Tot, 2003).

  • Synthesis of Anticancer Agents : The Claisen-Schmidt condensation of 4-(aryl)-aminobenzaldehyde and 2-hydroxyacetophenone led to the creation of heterocyclic chalcone derivatives, which have shown potential as anticancer agents in vitro, particularly against MCF-7 (breast cancer) cells (Fegade & Jadhav, 2022).

Material Science and Environmental Applications

  • Adsorption of Carbon Dioxide : Fluorinated compounds, including those derived from 4-fluorobenzaldehyde, have been used to create microporous polyaminal networks for carbon dioxide adsorption, showcasing their potential in environmental applications and material science (Li, Zhang, & Wang, 2016).

Pharmaceutical Development

  • Antimicrobial Agents : Compounds synthesized from fluorobenzaldehyde derivatives have demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents. This includes the synthesis and testing of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds (Mandala et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity and affecting the hydration reaction of carbon dioxide . Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of carbonic anhydrase enzymes, leading to changes in pH regulation and ion transport within cells . Furthermore, it can modulate the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding interaction involves coordination with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase enzymes over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant inhibitory effects on carbonic anhydrase activity, leading to physiological changes such as altered pH regulation and ion transport . At higher doses, it may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit carbonic anhydrase enzymes, affecting the hydration reaction of carbon dioxide and altering metabolic flux . Additionally, this compound can influence the levels of specific metabolites, such as bicarbonate ions, by modulating enzyme activity . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by transporter proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and receptor proteins . These localization patterns influence the compound’s ability to modulate cellular processes and biochemical reactions.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQUOAVDCIQLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571033
Record name 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159944-64-6
Record name 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2,6-difluorobenzaldehyde (5.00 g, 35.2 mmol), 1-benzylpiperazine (7.30 mL, 42.2 mmol) and potassium carbonate (5.83 g, 42.2 mmol) in dry N,N-dimethylformamide (10 mL) under an atmosphere of nitrogen. Heat the reaction to 80° C. for 4 hours. Cool the reaction to room temperature (20° C.) and stir overnight. Quench the reaction with water (100 mL) and extract with ethyl acetate (3×100 mL). Combine the organic extracts, wash with saturated ammonium chloride (4×100 mL), dry over anhydrous magnesium sulfate/sodium sulfate, filter and concentrate under vacuum to provide the crude product as a yellow oil. Purify the crude material by flash chromatography (ethyl acetate:hexane, 30:70, TLC Rf =0.40) followed by recrystallization from hot ethyl acetate (50 mL). Collect the crystals by suction filtration and rinse with hexane to yield 5.16 g. Concentrate the mother liquor and recrystallize the solid from ethyl acetate (15 mL). Isolate the crystals as above to yield 1.71 g. Repeat the above process to yield an additional 0.95 g. This provides the 2-fluoro-6-[4-benzylpiperazin-1-yl]-benzaldehyde (7.82 g) as yellow crystals, mp 94°-95° C.; 1H NMR (CDCl3) δ 10.26 (1H,-s), 7.44 (1H, td, J=8.1, 6.3 Hz). 7.34 (4H, m), 7.29 (1H, m), 6.84 (1H, d, J=8.3 Hz), 6.74 (1H, dd, J=8.3, 8.0 Hz), 3.59 (2H, s), 3.12 (4H, m), 2.66 (4H, m); 13C NMR (CDCl3) δ 187.63, 187.56, 165.73, 162.27, 155.82, 137.82, 135.62, 135.46, 129.20, 128.27, 127.18, 116.91, 116.82, 114.26, 114.22, 109.38, 109.09, 62.95, 53.51, 52.96; 19F NMR CDCl3) δ -115.94 (m); IR (KBr) 2825, 1690, 1607, 1462, 1005 cm-1 ; EI/MS (70eV) 298(80%), 91(100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
5.83 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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